4-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
CAS No.:
Cat. No.: VC13541652
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClFNO |
|---|---|
| Molecular Weight | 243.70 g/mol |
| IUPAC Name | 4-fluorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride |
| Standard InChI | InChI=1S/C12H14FNO.ClH/c13-10-2-1-3-11-9(10)8-12(15-11)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
| Standard InChI Key | GAXGCJXZZLJEHD-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CC3=C(O2)C=CC=C3F.Cl |
| Canonical SMILES | C1CNCCC12CC3=C(O2)C=CC=C3F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 4-fluoro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride, reflects its bicyclic architecture. The benzofuran ring incorporates a fluorine substituent at the 4-position, while the piperidine ring contributes basicity, enhancing solubility in acidic conditions . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.70 g/mol | |
| Exact Mass | 243.0826 g/mol | |
| SMILES Notation | C1CNCCC12CC3=C(O2)C=CC=C3F.Cl |
The spiro junction at the 2-position of benzofuran and 4'-position of piperidine creates a rigid three-dimensional structure, which may influence receptor binding selectivity .
Synthesis and Derivative Development
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Formation of the Benzofuran Core: Starting from 4-fluorosalicylaldehyde, cyclization with chloroacetone yields 4-fluorobenzofuran.
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Spirocyclization: Reaction with N-Boc-piperidone under acidic conditions generates the spiro intermediate, followed by Boc deprotection and hydrochloride salt formation .
Key challenges include controlling regioselectivity during fluorination and minimizing racemization at the spiro center. Reported yields range from 15–30%, necessitating optimization.
Structural Analogues
Modifications to the parent structure have explored varying halogen substituents and ring sizes:
| Analogue | CAS Number | Key Modification |
|---|---|---|
| 6-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] HCl | 164078-72-2 | Fluorine at 6-position |
| Spiro[isobenzofuran-1(3H),4'-piperidine] HCl | 37663-44-8 | Isobenzofuran scaffold |
These analogues exhibit divergent binding affinities; for example, the 6-fluoro derivative shows reduced serotonin receptor activity compared to the 4-fluoro isomer.
Pharmacological Profile
Neurotransmitter Receptor Interactions
In vitro assays demonstrate nanomolar affinity for serotonin (5-HT) and dopamine (D) receptors:
| Receptor | (nM) | Assay Type |
|---|---|---|
| 5-HT | 48 ± 6 | Radioligand binding |
| D | 112 ± 15 | Radioligand binding |
Molecular docking studies suggest the fluorine atom forms a halogen bond with Ser159 in the 5-HT binding pocket, while the piperidine nitrogen protonates to interact with Asp155 .
Behavioral and Functional Studies
Regulatory and Patent Landscape
As of 2025, no clinical trials are registered for this compound. Patent WO2023086741A1 claims its use in "treating mood disorders via combined serotonin-dopamine modulation," highlighting method-of-use rather than composition claims.
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